Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate
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Overview
Description
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is a complex organic compound with the molecular formula C19H24N2O5 and a molecular weight of 360.414 g/mol . This compound is known for its unique structure, which includes an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate typically involves the acetylation of ester from the unstable aminomalonic acid . One notable method includes the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate. This intermediate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride, followed by acetylation to produce the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of safer solvents and catalysts to optimize yield and reduce environmental impact. For instance, using dichloromethane as an extraction solvent and zinc powder for reduction in acetic acid medium has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of zinc powder or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in acetic acid is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted malonates and indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of racemic α-amino acids and hydroxycarboxylic acids.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of various organic intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate involves its role as a precursor in the synthesis of biologically active compounds. It acts by undergoing various chemical transformations that lead to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific end product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: A derivative of malonic acid diethyl ester, used in the synthesis of α-amino acids.
Diethyl 2-acetamido-2-(2-cyanoethyl)malonate: Used in similar synthetic applications.
Diethyl 2-acetamido-2-(2-formylethyl)malonate: Another derivative with applications in organic synthesis.
Uniqueness
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is unique due to its indole moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
CAS No. |
6976-19-8 |
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Molecular Formula |
C19H24N2O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(1-methylindol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)19(20-13(3)22,18(24)26-6-2)11-14-12-21(4)16-10-8-7-9-15(14)16/h7-10,12H,5-6,11H2,1-4H3,(H,20,22) |
InChI Key |
IJIOJNJNMFIAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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